REACTION_CXSMILES
|
N#N.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[C:32]([O:35][CH2:36][C:37]1[O:41][N:40]=[C:39]([CH3:42])[C:38]=1Br)(=[O:34])[CH3:33].CCN(CC)CC.[CH3:51][C:52]1([CH3:59])[C:56]([CH3:58])([CH3:57])[O:55][BH:54][O:53]1>O1CCOCC1.CC#N.CC#N.Cl[Pd]Cl>[C:32]([O:35][CH2:36][C:37]1[O:41][N:40]=[C:39]([CH3:42])[C:38]=1[B:54]1[O:55][C:56]([CH3:58])([CH3:57])[C:52]([CH3:59])([CH3:51])[O:53]1)(=[O:34])[CH3:33] |f:6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Name
|
dichlorobis(acetonitrile)palladium(II)
|
Quantity
|
0.551 g
|
Type
|
catalyst
|
Smiles
|
CC#N.CC#N.Cl[Pd]Cl
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=C(C(=NO1)C)Br
|
Name
|
|
Quantity
|
44.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
CC1(OBOC1(C)C)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
to stir for ˜4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sequentially evacuated
|
Type
|
CUSTOM
|
Details
|
purged under N2
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
EtOAc (100 mL) was added
|
Type
|
STIRRING
|
Details
|
After 15 min of stirring
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered over a pad of Celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with EtOAc (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The borate ester with used without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCC1=C(C(=NO1)C)B1OC(C(O1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |